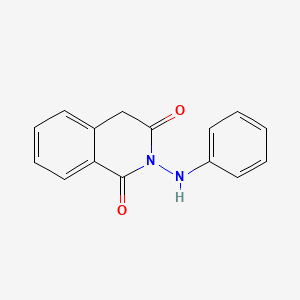

2-(Phenylamino)isoquinoline-1,3(2h,4h)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Phenylamino)isoquinoline-1,3(2H,4H)-dione is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylamino)isoquinoline-1,3(2H,4H)-dione typically involves the reaction of isoquinoline derivatives with phenylamine under specific conditions. One common method involves the use of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)3 at room temperature . The reaction proceeds smoothly with various substituents on the substrates, yielding the desired product in good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylamino)isoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline-1,3,4(2H)-triones.

Substitution: The compound can undergo substitution reactions, particularly with sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Air or other oxidizing agents.

Reduction: Sodium borohydride (NaBH4).

Substitution: Sulfonyl chlorides, catalyzed by fac-Ir(ppy)3.

Major Products Formed

Oxidation: Isoquinoline-1,3,4(2H)-triones.

Reduction: 3-hydroxy-4-(sulfonylmethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives.

Substitution: Various sulfonylated isoquinoline derivatives.

Scientific Research Applications

2-(Phenylamino)isoquinoline-1,3(2H,4H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenylamino)isoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, leading to various biochemical effects. For instance, its antibacterial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Isoquinoline-1,3,4(2H)-triones: These compounds share a similar core structure but differ in their oxidation state and substituents.

Tetrahydroisoquinolines: These compounds are reduced forms of isoquinolines and exhibit different biological activities.

Uniqueness

2-(Phenylamino)isoquinoline-1,3(2H,4H)-dione is unique due to its specific substitution pattern and the presence of a phenylamino group. This structural feature imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .

Biological Activity

2-(Phenylamino)isoquinoline-1,3(2H,4H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fused isoquinoline structure with two carbonyl groups, which contributes to its reactivity and interaction with various biological targets. Its potential applications in treating diseases, particularly cancer and microbial infections, make it a significant focus of research.

Chemical Structure and Synthesis

The compound can be synthesized through various methods, including the Eschenmoser coupling reaction and other organic transformations. The presence of the phenylamino group enhances its biological activity by facilitating interactions with specific enzymes and receptors.

Anticancer Activity

Research indicates that derivatives of this compound exhibit notable anticancer properties. Key findings include:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : Certain derivatives selectively inhibit CDK4 over CDK2 and CDK1, which are crucial for cell cycle regulation. This selectivity is attributed to structural modifications that enhance binding affinity to the CDK4-cyclin D1 complex .

- Tyrosyl-DNA Phosphodiesterase 2 (TDP2) Inhibition : The compound has been shown to inhibit TDP2, an enzyme involved in DNA repair processes associated with topoisomerase II-mediated damage. This inhibition could lead to increased sensitivity of cancer cells to chemotherapeutic agents .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored:

- Broad-Spectrum Activity : Some derivatives demonstrate effectiveness against various microbial strains, including bacteria and fungi. The mechanism often involves disrupting microbial cell integrity or inhibiting essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Phenylamino group | Anticancer and antimicrobial properties |

| 4-(Benzylaminomethylene)isoquinoline-1,3-dione | Benzylaminomethylene substituent | Potent CDK inhibitor |

| Isoquinoline-1,3-dione | Lacks phenylamino group | Less specific biological activity |

Case Studies

Several studies highlight the efficacy of this compound derivatives:

- CDK Inhibition Study : A study demonstrated that specific substitutions on the isoquinoline core significantly enhanced CDK4 inhibitory activity. The best-performing derivative exhibited an IC50 value in the low micromolar range .

- TDP2 Inhibition Research : Another study identified a derivative with an IC50 of 4.8 µM against TDP2, emphasizing the compound's potential in enhancing chemotherapeutic efficacy by targeting DNA repair mechanisms .

Properties

CAS No. |

22177-38-4 |

|---|---|

Molecular Formula |

C15H12N2O2 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

2-anilino-4H-isoquinoline-1,3-dione |

InChI |

InChI=1S/C15H12N2O2/c18-14-10-11-6-4-5-9-13(11)15(19)17(14)16-12-7-2-1-3-8-12/h1-9,16H,10H2 |

InChI Key |

DUSJLWDUCYEPPH-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N(C1=O)NC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.